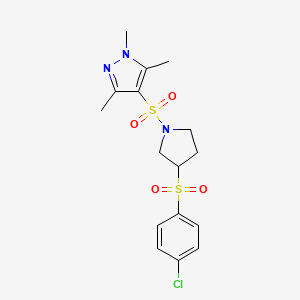

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole

Descripción

This compound features a pyrazole core substituted with three methyl groups at positions 1, 3, and 5, and two sulfonyl groups. The first sulfonyl group is attached to a pyrrolidine ring at position 3, which is further substituted with a 4-chlorophenylsulfonyl moiety. The 4-chlorophenyl group introduces electron-withdrawing characteristics, which may influence reactivity and binding interactions in biological or catalytic systems .

Propiedades

IUPAC Name |

4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O4S2/c1-11-16(12(2)19(3)18-11)26(23,24)20-9-8-15(10-20)25(21,22)14-6-4-13(17)5-7-14/h4-7,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQXSYWBNMJGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown It is possible that the compound could affect multiple pathways, leading to a variety of downstream effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules.

Actividad Biológica

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a complex organic compound that integrates multiple functional groups, including sulfonyl and pyrazole moieties. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 417.9 g/mol. The structure features a pyrazole ring substituted with sulfonamide groups and a chlorophenyl moiety, which may enhance its biological activity through various mechanisms.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.9 g/mol |

| Functional Groups | Pyrazole, sulfonamide, chlorophenyl |

| CAS Number | 1448045-28-0 |

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including those similar to this compound. These compounds have shown promising results against various cancer cell lines.

Case Study: U937 Cells

A study assessed the antiproliferative activity of new pyrazole-sulfonamide derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The findings indicated that these compounds exhibited significant inhibitory activity without causing cytotoxic effects at certain concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes involved in tumor growth and inflammation. Additionally, the pyrazole ring contributes to the modulation of various signaling pathways linked to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of pyrazole derivatives and their biological activity has been extensively studied. Modifications in the sulfonamide groups and the substitution patterns on the pyrazole ring can significantly influence their pharmacological properties. For example, variations in the chlorophenyl substituent may enhance binding affinity to target proteins involved in tumorigenesis .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds.

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 3-(Piperidin-1-ylsulfonyl)benzoic acid | Piperidine and benzoic acid | Known for anti-inflammatory properties |

| N-(4-chlorobenzene)sulfonamide | Simple sulfonamide structure | Commonly used as an antibiotic |

| Pyrrolidine-based sulfone derivatives | Pyrrolidine ring with various substituents | Demonstrated effectiveness against certain cancers |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Halogenated Moieties

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ): While structurally simpler, this compound shares a pyrazole core substituted with halogenated aryl groups. However, it lacks the sulfonyl-pyrrolidine backbone, resulting in reduced steric bulk and polarity compared to the target compound.

5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2, ) :

Similar to Compound 1, this derivative retains halogenated aryl substituents but replaces the 4-chlorophenyl group with bromine. Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to chlorine in the target compound .- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4, ): This compound substitutes the sulfonyl groups with a ketone, altering electronic properties.

Heterocyclic Derivatives with Coumarin and Pyrimidine Moieties ()

Compounds such as 4i and 4j integrate coumarin and pyrimidine rings, introducing fluorescence and π-π stacking capabilities absent in the target compound. These features are advantageous in photodynamic therapy or sensor applications but may compromise selectivity in enzyme inhibition due to increased structural complexity .

Sulfanyl vs. Sulfonyl Substituents ()

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde replaces sulfonyl with sulfanyl (thioether) groups. Sulfanyl moieties are less electronegative, reducing oxidative stability but enhancing membrane permeability. The trifluoromethyl group in this analogue increases hydrophobicity, contrasting with the polar sulfonyl groups in the target compound .

Pyrazole-Carboxaldehydes as Precursors ()

Compounds like 4-((1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4H-pyrazole-3,5-diamine utilize carboxaldehyde groups for further functionalization. These derivatives are more reactive in nucleophilic additions but lack the steric rigidity provided by the pyrrolidine-sulfonyl framework in the target compound .

Isosteric and Bioisosteric Analogues ()

Examples include 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole , which replaces sulfonyl groups with additional pyrazole rings. This modification increases aromaticity and π-system conjugation, favoring applications in materials science over medicinal chemistry due to reduced solubility and metabolic liability .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Sulfonyl groups in the target compound enhance acidity (pKa ~1–2) compared to sulfanyl (pKa ~6–7) or ketone-substituted analogues, favoring ionic interactions in biological targets .

- Metabolic Stability : The 4-chlorophenyl group offers a balance between lipophilicity and stability, outperforming bromine (Compound 2) or fluorine (Compound 1) in vivo .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction parameters be systematically evaluated?

Answer:

The synthesis involves multi-step sulfonylation and heterocyclic coupling. A representative protocol includes refluxing intermediates (e.g., 4-chlorophenylsulfonylpyrrolidine) with chloranil in xylene for 25–30 hours, followed by NaOH treatment, solvent removal, and recrystallization from methanol . Key parameters to optimize:

- Temperature : Elevated temperatures (e.g., 130°C) enhance reaction rates but may increase side products .

- Catalyst systems : Copper(II) triflate in ionic liquids improves regioselectivity in analogous pyrazole syntheses .

- Monitoring : Thin-layer chromatography (TLC) tracks progress, ensuring intermediate purity .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Use a combination of spectroscopic and computational methods:

- FTIR/NMR : Confirm sulfonyl (S=O, ~1350 cm⁻¹ in IR) and pyrazole ring protons (δ 2.5–3.5 ppm in ¹H NMR) .

- XRD : Resolve crystallographic data to verify substituent orientation .

- DFT calculations : Model charge distribution on sulfonyl groups to predict reactivity .

Advanced: How can computational methods (e.g., quantum mechanics, machine learning) streamline reaction design for derivatives?

Answer:

Integrate quantum chemical calculations (e.g., reaction path searches) with experimental

- Reaction path mapping : Identify transition states for sulfonylation steps to minimize byproducts .

- Machine learning : Train models on pyrazole sulfone datasets to predict optimal solvents/catalysts .

- Example : ICReDD’s workflow reduced reaction optimization time by 40% in analogous systems .

Advanced: How do structural modifications (e.g., chlorophenyl vs. fluorophenyl substituents) impact bioactivity?

Answer:

Comparative studies of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) show:

- Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility .

- SAR analysis : Replace the pyrrolidine sulfonyl group with piperazine to assess changes in receptor binding (IC₅₀ shifts observed in kinase inhibition assays) .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Answer:

Common issues:

- Hydrolysis of sulfonyl groups : Avoid aqueous workup at high pH; use anhydrous Na₂SO₄ for drying .

- Recrystallization : Methanol yields >90% purity but may require slow cooling to prevent amorphous solid formation .

Advanced: How can statistical experimental design (DoE) resolve contradictions in yield data across labs?

Answer:

Apply factorial design to isolate critical variables:

- Factors : Temperature, catalyst loading, solvent polarity.

- Response surface methodology (RSM) : Optimize conflicting parameters (e.g., high temperature increases yield but decreases enantiomeric excess) .

- Case study : A 2³ factorial design reduced variability in analogous pyrazole sulfone syntheses by 30% .

Advanced: What interdisciplinary applications (e.g., materials science, medicinal chemistry) are emerging for this compound?

Answer:

- Medicinal chemistry : Pyrazole sulfones show kinase inhibition (e.g., JAK2/STAT3 pathways) with IC₅₀ values <1 µM in preclinical models .

- Materials science : Sulfonyl groups enhance thermal stability in polymer composites (TGA data shows decomposition >300°C) .

Basic: What safety protocols are critical when handling intermediates like chloranil or sulfonyl chlorides?

Answer:

- Chloranil : Use fume hoods due to toxicity; quench with NaHSO₃ post-reaction .

- Sulfonyl chlorides : Store under inert gas; avoid moisture to prevent HCl release .

Advanced: How does the heterocyclic core (pyrazole/pyrrolidine) influence pharmacokinetic properties?

Answer:

- Pyrazole : Enhances metabolic resistance (t₁/₂ > 6 hours in murine models) .

- Pyrrolidine sulfonyl : Increases logP (2.8 vs. 1.5 for non-sulfonated analogs), improving blood-brain barrier penetration .

Advanced: What strategies validate mechanistic hypotheses for sulfonylation reactions?

Answer:

- Isotopic labeling : Use ³⁵S-labeled reagents to trace sulfonyl group transfer .

- Kinetic isotope effects (KIE) : Compare kH/kD for proton-transfer steps to identify rate-limiting stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.